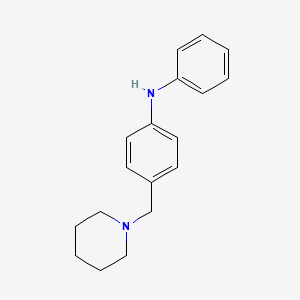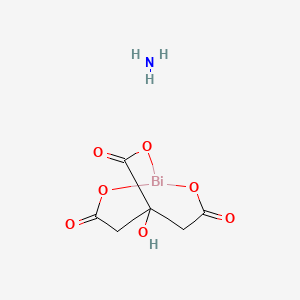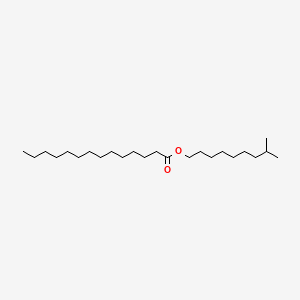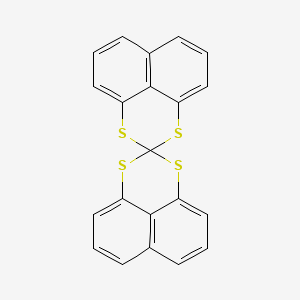![molecular formula C32H26O8 B13791579 Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate CAS No. 7497-84-9](/img/structure/B13791579.png)
Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate is a heterocyclic organic compound known for its unique structure and properties. It is primarily used in research and experimental applications due to its complex molecular configuration and potential for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate typically involves the reaction of 2-oxo-2-(4-phenylphenyl)ethyl with 2,3-dihydroxybutanedioate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate are not widely documented, it is generally produced in small quantities for research purposes. The process involves scaling up the laboratory synthesis methods, ensuring that the reaction conditions are meticulously maintained to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, often requiring specific temperatures, solvents, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.
Mécanisme D'action
The mechanism by which Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate exerts its effects involves its interaction with specific molecular targets These interactions can influence various biochemical pathways, leading to changes in cellular functions
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis[2-oxo-2-(4-methylphenyl)ethyl]2,3-dihydroxybutanedioate
- Bis[2-oxo-2-(4-chlorophenyl)ethyl]2,3-dihydroxybutanedioate
- Bis[2-oxo-2-(4-nitrophenyl)ethyl]2,3-dihydroxybutanedioate
Uniqueness
Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate is unique due to its specific phenylphenyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
7497-84-9 |
|---|---|
Formule moléculaire |
C32H26O8 |
Poids moléculaire |
538.5 g/mol |
Nom IUPAC |
bis[2-oxo-2-(4-phenylphenyl)ethyl] 2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C32H26O8/c33-27(25-15-11-23(12-16-25)21-7-3-1-4-8-21)19-39-31(37)29(35)30(36)32(38)40-20-28(34)26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-18,29-30,35-36H,19-20H2 |
Clé InChI |
RMDFHSAYMLJMGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C(C(C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-3-[(1-phenylethyl)phenyl]indan](/img/structure/B13791502.png)
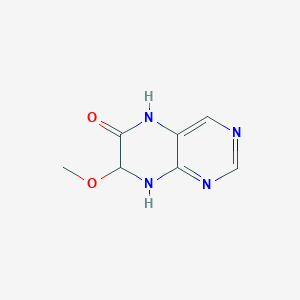
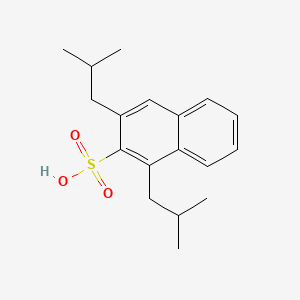
![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)
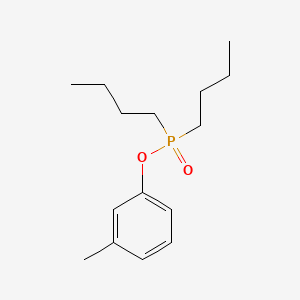
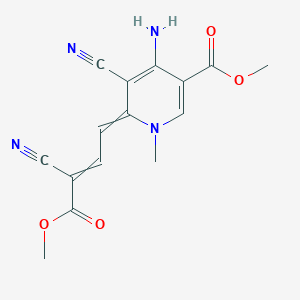
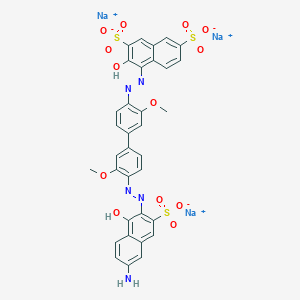
![D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)
